

N-phenylbenzamidine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-phenylbenzamidine**

Cat. No.: **B072455**

[Get Quote](#)

An In-depth Technical Guide to **N-phenylbenzamidine**: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist Introduction

N-phenylbenzamidine, a molecule belonging to the amidine class of organic compounds, represents a cornerstone scaffold in contemporary medicinal chemistry and materials science. Characterized by a benzenecarboximidamide core substituted with a phenyl group, this compound is not merely a synthetic curiosity but a versatile building block for developing a wide array of biologically active agents. Its structural framework is a recurring motif in compounds targeting infectious diseases, cancer, and parasitic infections.^{[1][2][3]} This guide offers a comprehensive technical overview of **N-phenylbenzamidine**, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, biological significance, and safe handling, providing both foundational knowledge and field-proven insights to facilitate its application in advanced research.

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are paramount for its successful application in research and development. **N-phenylbenzamidine** is well-characterized, with established identifiers and known physicochemical attributes.

Chemical Identifiers

A summary of the key identifiers for **N-phenylbenzamidine** is presented below for unambiguous reference.

Identifier	Value	Source(s)
CAS Number	1527-91-9	[4] [5] [6] [7]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[4] [5]
IUPAC Name	N'-phenylbenzenecarboximidamide	[4]
EC Number	633-861-1	[4]
MDL Number	MFCD00019730	[5]
PubChem CID	200127	[4] [5]
InChIKey	MPYOKHFSBKUKPQ-UHFFFAOYSA-N	[4] [5]
SMILES	C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N	[4]

Physicochemical Data

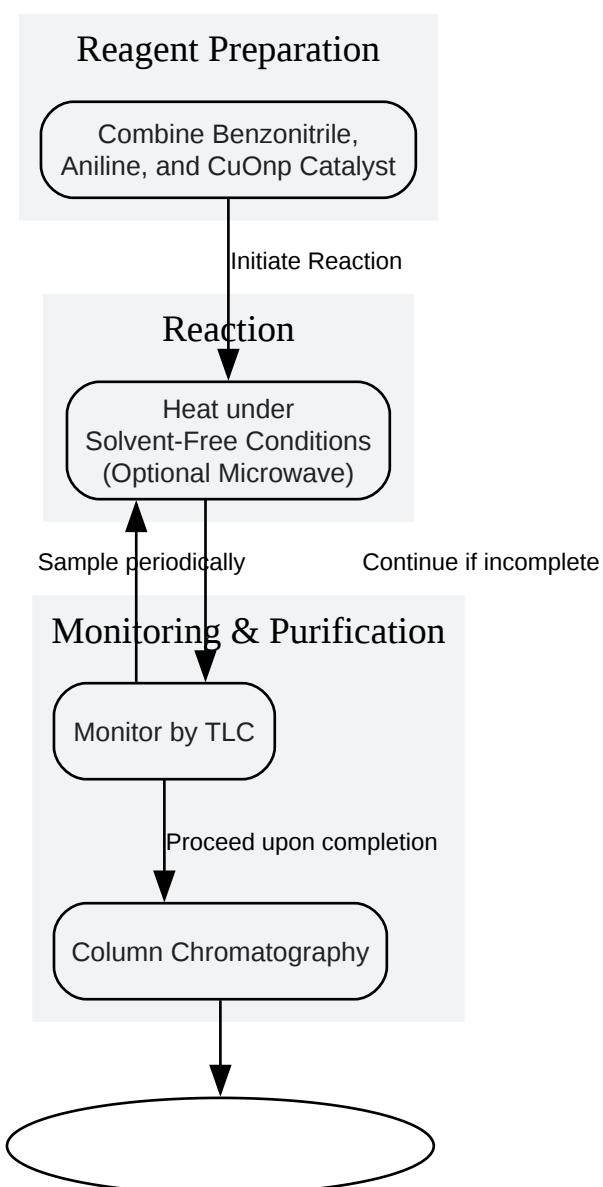
The physical and chemical properties of **N-phenylbenzamidine** dictate its behavior in various solvents and reaction conditions, which is critical for experimental design.

Property	Value	Source(s)
Molecular Weight	196.25 g/mol	[4] [6]
Appearance	Inferred to be a solid, as related benzamides are white solids.	[8]
Solubility	>29.4 µg/mL (at pH 7.4)	[4]
Flash Point	118 °C	
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	2	[4]

Synthesis and Spectroscopic Characterization

The synthesis of **N-phenylbenzamidine** and its derivatives is an active area of research, with methodologies evolving towards greater efficiency and sustainability. Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Synthesis Protocol: A Green Chemistry Approach


Recent advancements have focused on environmentally benign synthetic routes. A noteworthy method involves the copper-catalyzed reaction under solvent-free conditions, which is both efficient and reduces chemical waste.[\[9\]](#)

Experimental Protocol: Copper-Catalyzed Synthesis of **N-phenylbenzamidine** Derivatives

- Reagent Preparation: In a clean reaction vessel, combine benzonitrile (1 mmol), aniline (1 mmol), and a catalytic amount of copper oxide nanoparticles (CuOnp).
- Reaction Conditions: The mixture is subjected to heating under solvent-free conditions. The reaction can be performed with or without microwave irradiation to expedite the process.[\[9\]](#)
- Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using column chromatography on silica gel to isolate the **N-phenylbenzimidine** derivative.

Causality Insight: The use of copper oxide nanoparticles serves as a heterogeneous catalyst that facilitates the addition of the N-H bond of aniline across the carbon-nitrogen triple bond of benzonitrile. The solvent-free condition increases reactant concentration and often leads to higher reaction rates and yields, aligning with the principles of green chemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for the copper-catalyzed synthesis of **N-phenylbenzamidine**.

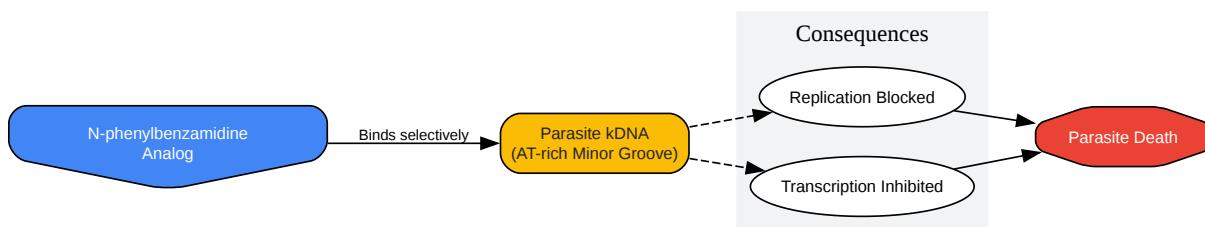
Spectroscopic Profile

The structural identity of **N-phenylbenzamidine** is unequivocally confirmed through a combination of spectroscopic techniques.

Technique	Key Features and Expected Data	Source(s)
¹ H NMR	Aromatic protons (multiplets in the δ 7-8 ppm range), N-H protons (broad signals, chemical shift can vary).	[4]
¹³ C NMR	Aromatic carbons (signals in the δ 120-150 ppm range), Imine carbon (C=N) signal downfield.	[10]
IR Spectroscopy	N-H stretching (around 3300-3500 cm^{-1}), C=N stretching (around 1640 cm^{-1}), Aromatic C-H stretching (~3050 cm^{-1}).	[11]
Mass Spectrometry	Molecular Ion Peak (M^+) at $m/z = 196$. Key fragment ions corresponding to the phenyl ($m/z=77$) and benzonitrile moieties.	[4]

Biological Activity and Drug Development Potential

The **N-phenylbenzamidine** scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This versatility makes it a highly attractive starting point for drug discovery programs.


Antimicrobial and Antifungal Activity

Derivatives of the related N-phenylbenzamide class have demonstrated significant activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria, as well as fungi like *Candida albicans*.^[2] This broad-spectrum activity suggests that these compounds may interfere with a fundamental process common to these microbes. The lipophilicity and electronic properties conferred by the aromatic rings are key to their ability to penetrate microbial cell membranes and interact with intracellular targets.^[1]

Antiparasitic and Antiviral Properties

N-phenylbenzamidine and its analogs have shown potent activity against a range of pathogens responsible for neglected tropical diseases.

- **Antischistosomal Activity:** Analogs of N-phenylbenzamide are effective against *Schistosoma mansoni*, a flatworm that causes schistosomiasis.^[12] Some derivatives act rapidly, compromising the integrity of the adult worm within an hour of exposure.^[12]
- **Antikinetoplastid Activity:** The scaffold is also effective against kinetoplastid parasites such as *Trypanosoma brucei* and *Leishmania donovani*.^[13] The proposed mechanism of action involves the binding of these molecules to the minor groove of AT-rich DNA sequences in the parasite's kinetoplast, disrupting DNA replication and transcription.^[13]
- **Antiviral Efficacy:** Several N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV 71), the causative agent of hand, foot, and mouth disease.^{[14][15]} These compounds show low cytotoxicity, indicating a favorable selectivity index and potential for development as antiviral drugs.^[15]

[Click to download full resolution via product page](#)

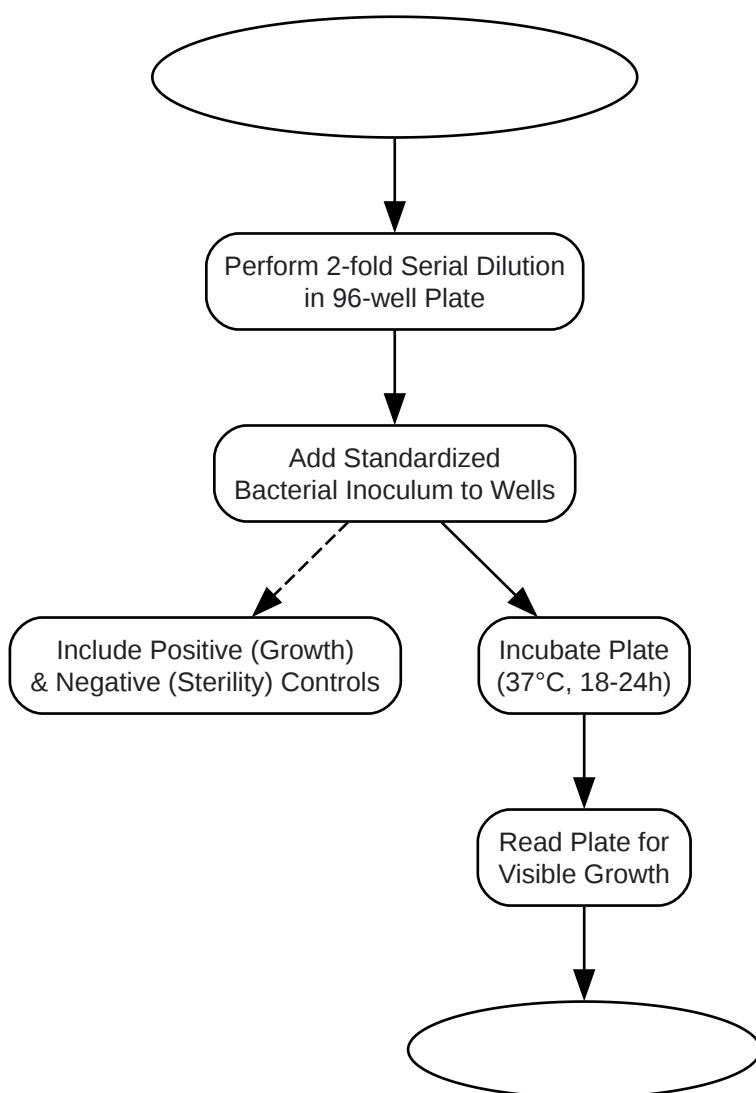
Caption: Proposed mechanism of antiparasitic action via DNA minor groove binding.

Anticancer Potential

The N-phenylbenzamide structure is integral to several tyrosine kinase inhibitors used in cancer therapy, such as nilotinib.^[3] By designing novel derivatives that incorporate other pharmacologically important heterocycles like imidazole, researchers have developed compounds with significant cytotoxic activity against human cancer cell lines.^[3] Computational docking and molecular dynamics simulations suggest these molecules form stable complexes with target proteins like ABL1 kinase, inhibiting their function and leading to cancer cell death.^[3]

Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of **N-phenylbenzamidine** or its derivatives, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is employed.


Experimental Protocol: MIC Determination

- Preparation of Stock Solution: Dissolve a precisely weighed amount of **N-phenylbenzamidine** in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
- Bacterial Inoculum: Culture the test bacterium (e.g., *S. aureus*) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5×10^5 colony-forming units (CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 μ L.
- Inoculation: Add 100 μ L of the standardized bacterial inoculum to each well, bringing the total volume to 200 μ L. Include a positive control (broth + inoculum, no compound) and a negative

control (broth only).

- Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control must show turbidity (growth), while the negative control must remain clear. This ensures that the broth supports growth and is sterile, respectively, confirming that any inhibition observed is due to the test compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

Proper handling of **N-phenylbenzamidine** is crucial to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

N-phenylbenzamidine is classified as hazardous. Researchers must be aware of its potential risks.

Pictogram(s)	GHS Code	Hazard Statement	Source(s)
	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.	[4][7]
	GHS09	H400: Very toxic to aquatic life.	[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][16]

- Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
- Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][16]

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
- Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7][17]
- Protect from light and moisture, as the compound may be sensitive to these conditions.[7]

Conclusion

N-phenylbenzamidine is a molecule of significant scientific interest, possessing a unique combination of chemical properties and broad-ranging biological activities. Its role as a privileged scaffold in drug discovery continues to expand, with new derivatives showing promise in the fight against infectious diseases, parasites, and cancer. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its biological applications and safe handling protocols. By understanding the causality behind experimental choices and adhering to rigorous safety standards, researchers can effectively harness the potential of **N-phenylbenzamidine** to drive innovation in science and medicine.

References

- BenchChem. (n.d.). Synthesis of N-Phenylbenzamide from Benzophenone Oxime. BenchChem Application Notes.
- National Center for Biotechnology Information. (n.d.). **N-Phenylbenzamidine**. PubChem.
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Request PDF.
- Pharmaffiliates. (n.d.). **N-Phenylbenzamidine**.
- PubMed. (n.d.). Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry.
- The Royal Society of Chemistry. (n.d.). Supplementary Material for a publication.
- National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, *Schistosoma mansoni*. PMC.

- SpectraBase. (n.d.). N-phenylbenzamide.
- PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.
- National Center for Biotechnology Information. (n.d.). N-Phenyl-2-chlorobenzamidine. PubChem.
- National Center for Biotechnology Information. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
- MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules.
- International Journal of Scientific & Engineering Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
- ResearchGate. (n.d.). Synthesis and Biophysical and Biological Studies of N - Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Request PDF.
- MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenylbenzamidine | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenylbenzamidine, 97% | Fisher Scientific [fishersci.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialssciencejournal.org]
- 12. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 1527-91-9|N-Phenylbenzamidine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [N-phenylbenzamidine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072455#n-phenylbenzamidine-cas-number-and-properties\]](https://www.benchchem.com/product/b072455#n-phenylbenzamidine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com